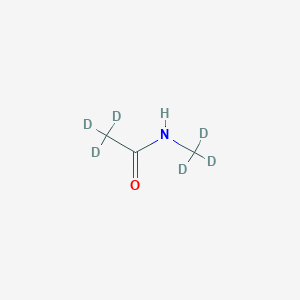

N-Methylacetamide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methylacetamide-d6 physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of N-Methylacetamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of N-Methylacetamide (NMA), a simple secondary amide that serves as a fundamental model for the peptide bond in proteins.[1][2] Its deuterated isotopologue is a valuable tool in various research applications, particularly in drug development and metabolic studies. The substitution of hydrogen atoms with deuterium allows for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, making isotopically labeled compounds like this compound essential for tracing and quantification during drug development.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and application.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[5] The core properties are summarized and compared with its non-deuterated counterpart below.

Data Presentation

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Acetamide-2,2,2-d3, N-(methyl-d3)- | [5] |

| CAS Number | 3669-73-6 | [5] |

| Molecular Formula | C₃HD₆NO | [5] |

| Molecular Weight | 79.13 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | ≥98.60% | [5] |

| Isotopic Enrichment | ≥98.5% | [5] |

Table 2: Comparative Properties of this compound vs. N-Methylacetamide (Non-deuterated)

| Property | This compound | N-Methylacetamide |

| CAS Number | 3669-73-6[5] | 79-16-3[6][7][8] |

| Molecular Formula | C₃HD₆NO[5] | C₃H₇NO[6][8][9] |

| Molecular Weight | 79.13 g/mol [5] | 73.09 g/mol [6][7][8] |

| Appearance | Colorless to light yellow liquid[5] | Colorless solid or liquid[9][10][11] |

| Melting Point | Not specified (liquid at room temp) | 26-28 °C[6][8][12][13] |

| Boiling Point | Not specified | 204-206 °C[6][12][13] |

| Density | Not specified | 0.957 g/mL at 25 °C[6][8][13] |

| Refractive Index (n20/D) | Not specified | 1.433[6][8] |

| Solubility | Not specified | Soluble in water, alcohol, ether, acetone, benzene[7][14] |

Synthesis and Logical Workflows

The synthesis of N-Methylacetamide typically involves the reaction of methylamine with hot acetic acid or acetic anhydride.[9][10][15] For the deuterated variant, isotopically labeled starting materials are used.

Mandatory Visualization 1: Synthesis Workflow

References

- 1. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N-Dimethylacetamide-d6 (DMAc-d6) | Isotope-Labeled Compounds | 31591-08-9 | Invivochem [invivochem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-甲基乙酰胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. store.p212121.com [store.p212121.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]

N-Methylacetamide-d6: A Technical Guide to Its Spectral Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for N-Methylacetamide-d6 (perdeuterated N-methylacetamide), a crucial isotopically labeled compound for researchers, scientists, and professionals in drug development. This document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition.

This compound, with the chemical formula C₃D₇NO, serves as a valuable tool in various research applications, including as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantification. Its deuteration offers unique properties for tracing metabolic pathways and understanding reaction mechanisms.

Predicted Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize the predicted spectral data for this compound. These predictions are based on the well-established principles of isotopic substitution and analysis of the corresponding non-deuterated compound's spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Residual solvent peaks only | - | In a ¹H NMR spectrum of a pure, highly enriched this compound sample, signals from the compound itself are expected to be absent due to the substitution of protons with deuterium. Any observed peaks would likely correspond to residual protons in the NMR solvent or trace proton impurities in the sample. |

| ¹³C | ~170 | Singlet (or broadened) | The carbonyl carbon. The multiplicity may be affected by coupling to deuterium, often resulting in a broadened singlet. |

| ¹³C | ~26 | Singlet (or broadened) | The N-methyl carbon (CD₃). Coupling to deuterium will likely result in a multiplet that may appear as a broadened singlet. |

| ¹³C | ~23 | Singlet (or broadened) | The acetyl carbon (CD₃). Coupling to deuterium will likely result in a multiplet that may appear as a broadened singlet. |

Note: Chemical shifts are highly dependent on the solvent used.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O | Amide I band (stretch) | ~1630-1660 | This band is largely unaffected by deuteration of the methyl groups. |

| C-N | Amide II band (stretch/bend) | Shifted from ~1560 | The Amide II band, which involves N-H bending in the non-deuterated form, will be significantly altered or absent. New bands corresponding to N-D modes would appear at lower frequencies. |

| C-D | C-D stretch | ~2100-2250 | The C-H stretching vibrations, typically found around 2850-3000 cm⁻¹, are replaced by C-D stretching vibrations at lower wavenumbers due to the heavier mass of deuterium. |

| C-D | C-D bend | ~1000-1200 | C-H bending vibrations are replaced by C-D bending vibrations at lower frequencies. |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted Fragment Ion (m/z) | Interpretation |

| Electron Ionization (EI) | 79 | Molecular ion [M]⁺ |

| EI | 46 | [CD₃C(O)]⁺ fragment |

| EI | 33 | [N(CD₃)]⁺ fragment |

Note: The molecular weight of this compound is approximately 79.13 g/mol , a significant increase from the ~73.09 g/mol of its non-deuterated counterpart.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for isotopically labeled compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6, acetone-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte and the desired chemical shift reference.

-

Ensure the solvent is of high purity to minimize interference from residual solvent peaks.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A standard range covering 0-12 ppm.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Spectral Width: A standard range covering 0-220 ppm.

-

Referencing: Calibrate the chemical shift scale to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Solution Sample: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Background: Acquire a background spectrum of the salt plates or the solvent-filled cell before running the sample. The final spectrum should be background-subtracted.

-

Mass Spectrometry

-

Sample Preparation:

-

Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent suitable for GC injection.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 20 to 100 to cover the molecular ion and expected fragments.

-

Source Temperature: Typically 200-250 °C.

-

GC Conditions (for GC-MS): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analyte.

-

Visualizations

The following diagrams illustrate a typical workflow for spectral analysis and the logical relationship of the spectral techniques.

An In-depth Technical Guide to the Synthesis and Purification of N-Methylacetamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylacetamide-d6 (Acetamide-2,2,2-d3, N-(methyl-d3)). This deuterated analog of N-Methylacetamide is a valuable tool in various research and development applications, including as a tracer in metabolic studies, as an internal standard in mass spectrometry-based bioanalysis, and in the study of reaction mechanisms and solvent effects.

Introduction

This compound is a stable isotope-labeled compound where the three hydrogens on the acetyl methyl group and the three hydrogens on the N-methyl group are replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled compound in mass spectrometry, making it an ideal internal standard for quantitative analysis. The kinetic isotope effect resulting from the C-D bonds also makes it a useful probe for studying reaction mechanisms.

This guide details a proposed synthetic route and purification protocol, along with methods for characterization and quality control.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of a deuterated methylamine species with a deuterated acetylating agent. A common and effective method is the reaction of methylamine-d3 hydrochloride with acetic anhydride-d6.

Proposed Reaction Scheme

Caption: Reaction of Acetic Anhydride-d6 with Methylamine-d3.

Experimental Protocol: A Proposed Method

This protocol is a proposed method based on established procedures for the synthesis of unlabeled amides.[1] Researchers should perform appropriate safety and risk assessments before conducting this experiment.

Materials:

-

Acetic Anhydride-d6 (≥99 atom % D)

-

Methylamine-d3 hydrochloride (≥99 atom % D)

-

Anhydrous Pyridine

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methylamine-d3 hydrochloride (1.0 eq) in anhydrous pyridine (5-10 mL per gram of hydrochloride).

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride-d6 (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115 °C) for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acetic acid, and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the product from any remaining starting materials and byproducts.[2]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A short-path distillation apparatus or a fractional distillation setup with a Vigreux column.

-

Vacuum pump and pressure gauge.

-

Heating mantle with a stirrer.

-

Receiving flask cooled in an ice bath.

Procedure:

-

Setup: Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Distillation: Transfer the crude this compound to the distillation flask. Begin stirring and gradually apply vacuum.

-

Fraction Collection: Slowly heat the distillation flask. Collect the fraction that distills at the appropriate boiling point for N-Methylacetamide under the applied pressure. The boiling point of unlabeled N-Methylacetamide is 206 °C at atmospheric pressure. Under vacuum (e.g., ~10 mmHg), the boiling point will be significantly lower. It is recommended to monitor the distillation temperature and pressure closely. A patent for the production of unlabeled N-methylacetamide suggests collecting the fraction at 100-110 °C under a vacuum of 0.096 MPa (approximately 720 mmHg), though this seems high for a vacuum distillation and may refer to a specific industrial process.[3] A more typical laboratory vacuum distillation would be at a much lower pressure.

-

Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture absorption.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the data available for the unlabeled compound.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.98 | Residual | -C(=O)CDH ₂ |

| ~2.76 | Residual | -NHCDH ₂ |

| ~5.7 (broad) | Singlet | -NH - |

Note: In a fully deuterated sample, the proton signals will be absent or appear as very small residual peaks.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~22.7 | -C D₃ |

| ~26.2 | -NHC D₃ |

| ~171.8 | -C (=O)- |

Note: Due to deuterium coupling, the carbon signals will appear as multiplets.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 80.0956 |

| [M+Na]⁺ | 102.0775 |

Note: The exact mass is calculated for C₃HD₆NO.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and can be determined by mass spectrometry (GC-MS or LC-MS). The method involves comparing the ion intensities of the deuterated molecule (d6) with the intensities of the partially deuterated (d1-d5) and unlabeled (d0) species.[5]

Table 4: Example Isotopic Distribution from Mass Spectrometry

| Species | Relative Abundance (%) |

| d6 | > 99 |

| d5 | < 1 |

| d4 | < 0.1 |

| d3 | < 0.1 |

| d2 | < 0.1 |

| d1 | < 0.1 |

| d0 | < 0.1 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis, purification, and characterization of this compound. The successful synthesis of this deuterated compound with high isotopic purity is crucial for its application in sensitive analytical and research methodologies. Adherence to rigorous experimental and analytical procedures is essential to ensure the quality and reliability of the final product for its intended use in drug development and scientific research.

References

N-Methylacetamide-d6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides comprehensive information on N-Methylacetamide-d6 (NMA-d6), a deuterated isotopologue of N-Methylacetamide. It details its chemical and physical properties, provides a plausible synthetic route, and outlines its applications, particularly in analytical chemistry as an internal standard. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled compound. The deuterium enrichment provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 3669-73-6 | - |

| Molecular Formula | C₃HD₆NO | - |

| Molecular Weight | 79.13 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Purity | ≥98% | - |

| Isotopic Enrichment | ≥98 atom % D | - |

Note: Some physical properties are inferred from its non-deuterated analogue, N-Methylacetamide (CAS 79-16-3).

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl-d3-amine hydrochloride

-

Acetyl chloride

-

Triethylamine (or another suitable non-protic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is assembled.

-

Amine Preparation: Methyl-d3-amine hydrochloride is suspended in anhydrous diethyl ether in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 equivalents) is added dropwise to the suspension with vigorous stirring to neutralize the hydrochloride and liberate the free methyl-d3-amine. The reaction is allowed to stir at 0 °C for 30 minutes.

-

Acylation: Acetyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Logical Relationship of Synthesis

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry analysis. Its chemical properties are nearly identical to the endogenous N-Methylacetamide, but its increased mass allows for its clear differentiation in a mass spectrum.

Experimental Protocol: this compound as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of N-Methylacetamide in a biological matrix (e.g., plasma, urine) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials and Equipment:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reverse-phase)

-

N-Methylacetamide analytical standard

-

This compound internal standard solution of a known concentration

-

Biological matrix samples

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Formic acid

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

N-Methylacetamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

-

-

-

Data Analysis:

-

Create a calibration curve by analyzing standards containing known concentrations of N-Methylacetamide and a fixed concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Workflow for Analytical Application

Caption: Workflow for using NMA-d6 as an internal standard.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard provides a reliable method for the accurate quantification of N-Methylacetamide in complex biological matrices. The synthetic and analytical protocols provided in this guide offer a foundation for the effective utilization of this stable isotope-labeled compound in a research setting.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of N-Methylacetamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity and enrichment of N-Methylacetamide-d6, a deuterated analog of N-Methylacetamide. The incorporation of deuterium into molecules is a critical strategy in pharmaceutical research and development, offering benefits such as improved metabolic stability and utility as an internal standard in quantitative bioanalysis. This document outlines the synthesis, analytical methodologies for determining isotopic purity, and presents key data for researchers working with this compound.

Synthesis and Isotopic Labeling

The preparation of this compound involves the introduction of six deuterium atoms into the N-Methylacetamide structure. While specific synthetic routes can be proprietary, a common and effective method involves the reaction of deuterated precursors. A plausible synthetic pathway is the amidation of acetic acid-d4 with methylamine-d2 hydrochloride.

A general procedure for the synthesis of N-Methylacetamide involves reacting acetic acid or acetic anhydride with methylamine.[1][2] For the deuterated analog, commercially available deuterated starting materials would be used. For instance, acetic acid-d4 can be reacted with methylamine-d2 to yield this compound. The reaction is typically carried out under controlled temperature and pressure to ensure efficient conversion and minimize side products. Purification is commonly achieved through distillation.

Quantitative Analysis of Isotopic Purity and Enrichment

The utility of this compound is fundamentally dependent on its isotopic purity and enrichment. Isotopic purity refers to the proportion of the material that is the desired deuterated compound, while isotopic enrichment quantifies the percentage of deuterium at the labeled positions. High isotopic purity and enrichment are crucial for minimizing interferences from unlabeled or partially labeled species in sensitive analytical applications.

A Certificate of Analysis for a commercial batch of this compound reports a chemical purity of 98.60% and an isotopic enrichment of 98.5%.

| Parameter | Specification |

| Chemical Purity | 98.60% |

| Isotopic Enrichment | 98.5% |

Table 1: Representative Certificate of Analysis Data for this compound.

Isotopic Distribution by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound.[3] By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Below is a representative table of the theoretical isotopic distribution for this compound with an isotopic enrichment of 98.5%.

| Isotopologue | Mass Difference | Theoretical Abundance (%) |

| d0 | M | < 0.01 |

| d1 | M+1 | < 0.01 |

| d2 | M+2 | 0.01 |

| d3 | M+3 | 0.15 |

| d4 | M+4 | 1.05 |

| d5 | M+5 | 8.29 |

| d6 | M+6 | 90.50 |

Table 2: Representative Isotopic Distribution of this compound. Note: This is a theoretical distribution calculated based on an overall enrichment of 98.5% and does not account for the natural abundance of ¹³C and ¹⁵N, which would result in additional minor peaks.

Experimental Protocols

Accurate determination of isotopic purity and enrichment requires robust analytical methods. The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Materials:

-

This compound sample

-

N-Methylacetamide (unlabeled standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

Prepare a similar concentration working solution of unlabeled N-Methylacetamide.

-

-

Chromatographic Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 50-200.

-

Resolution: ≥ 60,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis:

-

Acquire data for both the unlabeled standard and the this compound sample.

-

For the this compound sample, extract the ion chromatograms for the theoretical exact masses of the d0 to d6 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic enrichment is calculated from the weighted average of the deuterium content.

-

Caption: Workflow for Isotopic Enrichment Analysis by HRMS.

Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium incorporation and quantifying the isotopic purity.[3] In ¹H NMR, the reduction in signal intensity at specific proton positions corresponds to deuterium substitution. ²H NMR directly detects the deuterium nuclei, providing a quantitative measure of deuteration at each site.

Objective: To determine the isotopic purity and confirm the sites of deuteration in this compound.

Materials:

-

This compound sample

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (optional, e.g., tetramethylsilane - TMS)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H NMR:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Add an internal standard if desired for quantification.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the residual proton signals corresponding to the methyl groups of N-Methylacetamide.

-

Compare the integral of the residual proton signals to the integral of a known, non-deuterated internal standard or to the theoretical integral of a fully protonated sample to calculate the percentage of residual protons, and thus the isotopic purity.

-

Procedure for ²H NMR:

-

Sample Preparation:

-

Prepare a more concentrated sample of this compound (e.g., 20-30 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.

-

-

NMR Acquisition:

-

Acquire a ²H NMR spectrum. A broadband probe tuned to the deuterium frequency is required.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum.

-

The presence of signals at the chemical shifts corresponding to the methyl groups confirms the positions of deuteration.

-

The relative integrals of the signals can be used to confirm the distribution of deuterium atoms within the molecule.

-

Caption: Workflow for Isotopic Purity Analysis by NMR.

Conclusion

The determination of isotopic purity and enrichment of this compound is paramount for its effective use in research and drug development. This guide has provided an overview of its synthesis and detailed protocols for its analysis using HRMS and NMR spectroscopy. By employing these methodologies, researchers can ensure the quality and reliability of their deuterated standards, leading to more accurate and reproducible experimental outcomes. The presented data and workflows serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

Solubility Profile of N-Methylacetamide-d6 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylacetamide-d6, a deuterated isotopologue of N-Methylacetamide, in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Methylacetamide, under the widely accepted assumption that isotopic labeling has a negligible effect on solubility. This document is intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and materials science who utilize this compound in their work.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. N-Methylacetamide is a polar amide, capable of acting as a hydrogen bond acceptor via its carbonyl oxygen and as a hydrogen bond donor through the N-H group. This polarity dictates its solubility in various solvents.

Quantitative Solubility Data

While specific quantitative data for this compound is scarce, the following table summarizes the available data for N-Methylacetamide, which is expected to be a very close approximation.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 1 x 10⁶ mg/L[1] | 20 |

| Chloroform | CHCl₃ | Soluble[1] | Not Specified |

| Ethanol | C₂H₅OH | Soluble[1][2] | Not Specified |

| Methanol | CH₃OH | Soluble[2] | Not Specified |

| Acetone | C₃H₆O | Soluble[1][2] | Not Specified |

| Benzene | C₆H₆ | Soluble[1] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in a given solvent. This method is widely adopted for its reliability and reproducibility.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated filtrate sample using a calibrated HPLC or another appropriate analytical method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtrate.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide on the Stability and Storage of N-Methylacetamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methylacetamide-d6. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled compound, ensuring its suitability for use in research, development, and quality control applications.

Overview of this compound Stability

This compound is a deuterated analog of N-Methylacetamide, a versatile solvent and intermediate. The stability of this compound is generally considered to be similar to its non-deuterated counterpart. Under recommended storage conditions, the compound is stable. However, it is susceptible to degradation under conditions of high temperature, humidity, extreme pH, and exposure to light and oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and certificates of analysis:

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Specific recommendations include 2-8°C for short-term and -20°C for long-term storage. | |

| Atmosphere | Store under an inert gas, such as nitrogen or argon, to prevent oxidation and moisture absorption. | |

| Container | Keep in a tightly sealed container to prevent contamination and exposure to moisture and air. | |

| Light Exposure | Protect from light. | |

| Ventilation | Store in a well-ventilated area. |

Forced Degradation Studies and Potential Degradation Pathways

A logical workflow for conducting forced degradation studies on this compound is outlined below:

Caption: Workflow for Forced Degradation Studies of this compound.

The primary degradation pathway for N-Methylacetamide is hydrolysis, which involves the cleavage of the amide bond to form acetic acid and methylamine. This reaction can be catalyzed by both acid and base.

Caption: Hydrolysis Degradation Pathway of this compound.

Experimental Protocols for Stability Testing

The following are detailed, albeit generalized, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established principles of stability testing and should be adapted as necessary for specific laboratory conditions and analytical instrumentation.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for a polar compound like this compound.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

Apparatus and Materials:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Analytical grade reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Gradient Program: Start with a high percentage of A, gradually increasing B over time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Perform forced degradation studies as described in the following sections.

-

Inject the stressed samples into the HPLC system.

-

Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any degradation product peaks.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Hydrolytic Degradation

Objective: To assess the stability of this compound in acidic and basic conditions.

Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration.

-

Analyze by the stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

Analyze by HPLC.

-

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

At appropriate time intervals, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation

Objective: To determine the effect of elevated temperature on the stability of this compound in the solid state.

Procedure:

-

Place a known amount of solid this compound in a suitable container.

-

Store the container in a temperature-controlled oven at a high temperature (e.g., 70°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration.

-

Analyze by HPLC.

Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Procedure:

-

Expose a sample of this compound (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples.

-

Analyze by HPLC and compare the chromatograms to assess for any degradation.

Summary of Stability Profile

Based on the available information for N-Methylacetamide, the stability profile of this compound can be summarized as follows:

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation. | Acetic Acid-d3, Methylamine-d3 |

| Basic Hydrolysis | Susceptible to degradation, likely faster than acidic hydrolysis. | Acetic Acid-d3, Methylamine-d3 |

| Oxidation | Expected to be relatively stable. | N-oxides and other oxidation products are possible but less likely for a simple amide. |

| Thermal (Solid State) | Generally stable at ambient temperatures; degradation may occur at elevated temperatures. | Decomposition products may include oxides of nitrogen and carbon. |

| Photostability | Expected to be relatively stable as it lacks a significant chromophore that absorbs in the near UV-visible region.[1] | Photolytic degradation products are not well-defined but are expected to be minimal under standard photostability testing conditions. |

Conclusion

Maintaining the stability of this compound is critical for its effective use in scientific applications. This guide provides a framework for understanding its stability profile and for establishing appropriate storage and handling procedures. The recommended storage conditions—cool, dry, under an inert atmosphere, and protected from light—are paramount. The provided experimental protocols for forced degradation studies offer a systematic approach to further investigate its stability and to develop robust, stability-indicating analytical methods. For critical applications, it is always recommended to perform in-house stability assessments to confirm the material's integrity under specific experimental conditions.

References

An In-Depth Technical Guide to the Deuteration of N-Methylacetamide

For Researchers, Scientists, and Drug Development Professionals

N-Methylacetamide (NMA) serves as a fundamental model compound for the peptide bond, making the study of its deuteration—the exchange of hydrogen for its heavier isotope, deuterium—a critical area of research. This process, also known as hydrogen-deuterium exchange (H/D exchange), provides invaluable insights into protein structure, dynamics, and folding. In the realm of drug development, selective deuteration is a strategic tool used to modulate the metabolic fate and pharmacokinetic profiles of therapeutic agents, a concept known as "metabolic switching". This guide offers a detailed exploration of the core principles, experimental methodologies, and practical applications of N-Methylacetamide deuteration.

Core Mechanisms of Amide Hydrogen Exchange

The exchange of the amide hydrogen in N-Methylacetamide with deuterium from a solvent like deuterium oxide (D₂O) is not spontaneous and is typically facilitated by either acid or base catalysis. The rate of this exchange is highly dependent on pH and temperature.

Acid-Catalyzed Exchange: Under acidic conditions (in D₂O, catalyzed by D₃O⁺), the carbonyl oxygen of the amide is protonated (or deuterated). This increases the electrophilicity of the carbonyl carbon, which in turn withdraws electron density from the amide nitrogen. This polarization weakens the N-H bond, making the amide proton more acidic and susceptible to abstraction by a solvent molecule, followed by deuteration.

Base-Catalyzed Exchange: In basic solutions (catalyzed by OD⁻), the hydroxide (or deuteroxide) ion directly abstracts the amide proton. This generates a transient, negatively charged imidate intermediate. This intermediate is then rapidly deuterated by the D₂O solvent to complete the exchange process.

The overall exchange rate is a combination of these catalytic pathways and is slowest in the pH range of 3 to 4.

Quantitative Data on NMA Deuteration

The kinetics of hydrogen exchange in NMA have been quantified under various conditions. This data is crucial for designing experiments and interpreting results in protein folding and drug metabolism studies.

Table 1: Rate Constants of Amide H/D Exchange in N-Methylacetamide

| pH / pD | Temperature (°C) | Rate Constant (k) | Method | Reference |

|---|---|---|---|---|

| 7.93 | 22 | 4.17 s⁻¹ | Stopped-Flow UV | [1] |

| 6.83 | 21 | 0.31 s⁻¹ | Stopped-Flow UV | [1] |

| pH-dependent | 10 - 40 | k = 6.4 x 10^(6+pH-3850/T) | Stopped-Flow UV | [1] |

| Not Specified | 12 | 1 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy | |

| Not Specified | 24 | 5 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy |

| Not Specified | 32 | 10 x 10⁴ min⁻¹ (k_D+) | Infrared Spectroscopy | |

Note: The equation from Takahashi et al.[1] describes the first-order rate constant for poly-D,L-alanine, using NMA as a model for the peptide group.

Table 2: Spectroscopic Data for N-Methylacetamide and its Deuterated Isotopologues

| Property | Technique | Value / Observation | Solvent | Reference |

|---|---|---|---|---|

| UV Absorbance Change | UV Spectrophotometry | Decrease in absorbance at 227 nm upon NH → ND exchange | D₂O | [1] |

| ¹H NMR (predicted) | NMR Spectroscopy | Signals for N-CH₃ and CO-CH₃ groups | D₂O | [2] |

| Mass Shift (N,N-DMA-d₉) | Mass Spectrometry | M+9 | Not Applicable | |

| Mass Shift (NMA-d₃, acetyl) | Mass Spectrometry | M+3 | Not Applicable | [3][4] |

| Mass Shift (NMA-d₁, amide) | Mass Spectrometry | M+1 | Not Applicable |[5] |

Note: Deuteration at different positions (amide, N-methyl, acetyl) results in distinct mass shifts, which is fundamental for analysis by mass spectrometry.

Experimental Protocols

Precise experimental design is essential for studying NMA deuteration. Below are detailed protocols for key analytical techniques.

Protocol 1: Monitoring Deuteration Kinetics by Stopped-Flow UV Spectrophotometry

This method is ideal for measuring rapid exchange rates by observing the change in UV absorbance as the N-H group is replaced by N-D.[1]

-

Reagent Preparation:

-

Prepare a stock solution of N-Methylacetamide in H₂O.

-

Prepare a buffer solution in D₂O at the desired pD. Note that pD = pH(meter reading) + 0.4.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer equipped with a UV lamp and a sensitive detector.

-

Ensure the temperature of the mixing cell is precisely controlled using a circulating water bath.

-

-

Procedure:

-

Load one syringe of the stopped-flow apparatus with the NMA solution and the other with the D₂O buffer.

-

Rapidly mix the two solutions. The mixing action triggers the start of the deuteration reaction.

-

Monitor the time-dependent decrease in absorbance at a fixed wavelength (e.g., 227-230 nm). The reaction is complete when the absorbance value stabilizes.

-

-

Data Analysis:

-

Plot the change in absorbance versus time.

-

Fit the resulting curve to a single first-order exponential decay function to extract the observed rate constant (k_obs). A semi-logarithmic plot of the absorbance change versus time should yield a straight line, the slope of which is related to the rate constant.[1]

-

Protocol 2: Analysis of Deuteration by NMR Spectroscopy

NMR spectroscopy provides direct, site-specific information about deuteration. It is the gold standard for determining the extent of deuterium incorporation.[6][7]

-

Sample Preparation:

-

Dissolve a known quantity of N-Methylacetamide in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) that will serve as the deuterium source or simply as the analysis solvent.

-

If catalysis is required, add a catalytic amount of a suitable acid (e.g., DCl) or base (e.g., NaOD).

-

-

Reaction:

-

Incubate the sample at a controlled temperature for a specific duration to allow the exchange to occur. The time can range from minutes to days depending on the conditions.

-

To stop the reaction for analysis (if needed), one can rapidly freeze the sample or adjust the pH to a range where the exchange rate is minimal (pH ~3-4).

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

The most direct evidence of amide deuteration is the disappearance or reduction in the integral of the N-H proton signal.

-

For deuteration at methyl groups, the multiplet pattern of the proton signal will change (e.g., a CH₃ singlet becomes a CH₂D doublet of triplets, etc.), and the integral will decrease.

-

-

Quantitative Analysis:

-

The percentage of deuteration can be calculated by comparing the integral of the target proton signal against an internal, non-exchangeable standard or another non-exchangeable proton signal within the molecule itself (e.g., comparing the N-H integral to the C-CH₃ integral).[8]

-

Protocol 3: Analysis of Deuteration by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for confirming deuteration by measuring the increase in molecular weight.[9][10]

-

Sample Preparation:

-

Perform the deuteration reaction as described in the NMR protocol.

-

Quench the reaction if necessary, often by dilution into a cold, acidic solution (e.g., pH 2.5) to minimize back-exchange.

-

-

MS Analysis:

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) for complex mixtures.

-

Acquire the mass spectrum of the deuterated sample.

-

-

Data Interpretation:

-

Compare the mass spectrum of the deuterated sample to that of an undeuterated standard.

-

Each deuterium incorporated will increase the mass of the molecule by approximately 1.006 Da.

-

The distribution of isotopic peaks will shift to higher m/z values, and the extent of this shift can be used to calculate the average number of incorporated deuterons.

-

Applications in Drug Development

The principles learned from NMA deuteration are directly applied to modify drug molecules to enhance their therapeutic properties.

Modulating Metabolism via the Kinetic Isotope Effect (KIE)

Many drugs are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. A primary metabolic pathway for drugs containing an N-methyl group is N-demethylation, where a C-H bond on the methyl group is cleaved in the rate-limiting step.[11]

By replacing the hydrogen atoms on this methyl group with deuterium (N-CH₃ → N-CD₃), the C-D bond, being stronger than the C-H bond, is broken more slowly. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[12] Slowing this metabolic step can lead to:

-

Reduced Clearance: The drug is eliminated from the body more slowly.[11]

-

Increased Half-Life and Exposure: The drug remains at therapeutic concentrations for longer, potentially allowing for lower or less frequent dosing.[13]

-

Metabolic Shunting: If N-demethylation is blocked, the drug may be metabolized through alternative, potentially less toxic, pathways. This can reduce the formation of reactive or toxic metabolites.

Deutetrabenazine, a drug used to treat chorea associated with Huntington's disease, is a prime example where deuteration of methoxy groups significantly improves its pharmacokinetic profile compared to the non-deuterated parent drug.[14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. myuchem.com [myuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Using Hydrogen/Deuterium Exchange Mass Spectrometry to Study Conformational Changes in Granulocyte Colony Stimulating Factor upon PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. volumen 33 número 3 [revistas.unam.mx]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of N-Methylacetamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for N-Methylacetamide-d6. The data presented is crucial for professionals handling this substance in research and development settings. Given that this compound is an isotopically labeled variant of N-Methylacetamide, its chemical and toxicological properties are considered analogous to the unlabeled compound. Therefore, safety data for N-Methylacetamide is presented herein.

Core Safety Data

The following tables summarize the key quantitative data from safety data sheets and toxicological studies for N-Methylacetamide.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₃HD₆NO |

| Molecular Weight | 79.13 g/mol |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Melting Point | 26 - 28 °C[2][3] |

| Boiling Point | 204 - 206 °C at 760 mmHg[2][3] |

| Flash Point | 116 °C[2] |

| Autoignition Temperature | 490 °C[2] |

| Density | 0.957 g/mL at 25 °C[3] |

| Vapor Pressure | 2 hPa at 20 °C[2] |

| Solubility | Soluble in water[2] |

| Log Kow (n-octanol/water) | -1.05 |

Table 2: Toxicological Data

| Parameter | Value | Species | Test Guideline |

| LD50 (Oral) | 3,950 mg/kg | Rat (male and female) | OECD Test Guideline 401 |

| LD50 (Oral) | 5,000 mg/kg | Rat | |

| Skin Corrosion/Irritation | Mild skin irritation | Rabbit | OECD Test Guideline 404[4] |

| Serious Eye Damage/Irritation | No eye irritation | Rabbit | OECD Test Guideline 405[4] |

| Germ Cell Mutagenicity | Sister chromatid exchange | Hamster (ovary) | |

| Reproductive Toxicity | Presumed human reproductive toxicant. May damage the unborn child.[4] |

Table 3: Fire and Explosion Hazard Data

| Parameter | Value |

| Upper Explosion Limit | 18.10% |

| Lower Explosion Limit | 3.20% |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[2] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of safety data. The following sections outline the protocols for key toxicological assessments.

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

The oral LD50 value for N-Methylacetamide was determined following the OECD Test Guideline 401. Although this guideline has been largely replaced by alternative methods that reduce animal use, it was the standard for many years.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Model: Young, healthy adult rats of a single strain are used. Both males and non-pregnant females are tested.

-

Housing and Acclimation: Animals are housed in suitable cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). A 12-hour light/dark cycle is maintained. Standard laboratory diet and drinking water are provided ad libitum. Animals are acclimated for at least five days before the study.

-

Dose Administration:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

At least three dose levels are used, with the aim of identifying a dose that causes mortality in some animals and a dose that is non-lethal.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days.

-

Body weights are recorded weekly.

-

-

Pathology:

-

All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Workflow for Acute Oral Toxicity Testing (OECD 401).

Prenatal Developmental Toxicity Study - OECD Test Guideline 414

N-Methylacetamide is classified as a substance that may damage the unborn child.[4] Studies to determine such effects generally follow OECD Test Guideline 414.

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.

Methodology:

-

Animal Model: Pregnant rats are commonly used.

-

Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before caesarean section. The oral route (gavage) is common. At least three dose levels and a control group are used.

-

Maternal Observations:

-

Dams are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded regularly.

-

-

Fetal Evaluation:

-

On the day before expected delivery, dams are euthanized, and a caesarean section is performed.

-

The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

-

Fetuses are weighed and examined for external abnormalities.

-

A subset of fetuses is examined for visceral and skeletal abnormalities.

-

Workflow for Prenatal Developmental Toxicity Study (OECD 414).

Metabolism and Potential Toxicological Pathways

The primary metabolite of N-Methylacetamide in mice has been identified as N-(hydroxymethyl)acetamide. This suggests that the metabolism of N-Methylacetamide involves hydroxylation of the N-methyl group.

While the precise signaling pathways for the reproductive toxicity of N-Methylacetamide are not fully elucidated, the mechanism for many reproductive toxicants involves either direct effects on reproductive tissues or indirect effects through disruption of the endocrine system.

Metabolic pathway of N-Methylacetamide.

Hazard Assessment and Personal Protection

A logical approach to handling this compound involves understanding the hazards, implementing appropriate controls, and being prepared for emergencies.

Hazard Identification

-

Health Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.

-

Physical Hazards: Combustible liquid.

Exposure Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Emergency Procedures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Logical relationship in hazard management.

References

An In-depth Technical Guide to the Core Applications of N-Methylacetamide-d6 in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of N-Methylacetamide-d6 (NMA-d6), a deuterated isotopologue of N-Methylacetamide, in various research fields. Its unique properties make it an invaluable tool in analytical chemistry, structural biology, and drug metabolism studies.

Use as an Internal Standard in Quantitative LC-MS/MS Analysis

One of the primary applications of NMA-d6 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of analytes in complex biological matrices. The co-elution of the deuterated standard with the non-labeled analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.[1][2]

Quantitative Data

The following table presents representative data for a calibration curve for the quantification of an analyte using NMA-d6 as an internal standard. The data demonstrates the linearity and sensitivity of the method.

| Analyte Concentration (ng/mL) | Analyte Peak Area | NMA-d6 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,487,987 | 0.010 |

| 5 | 76,170 | 1,502,345 | 0.051 |

| 10 | 151,890 | 1,495,678 | 0.102 |

| 25 | 380,225 | 1,505,112 | 0.253 |

| 50 | 755,450 | 1,499,876 | 0.504 |

| 100 | 1,510,300 | 1,501,234 | 1.006 |

| 250 | 3,789,250 | 1,508,765 | 2.512 |

| 500 | 7,560,100 | 1,495,890 | 5.054 |

Note: This data is representative and intended for illustrative purposes.

Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol provides a general procedure for the quantification of a target analyte in human plasma using NMA-d6 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and NMA-d6 in methanol.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

Prepare a working internal standard solution of NMA-d6 at a concentration of 100 ng/mL in methanol.

2. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the NMA-d6 working solution (100 ng/mL).

-

For the calibration curve, add 10 µL of the respective analyte working standard solution to blank plasma. For unknown samples, add 10 µL of methanol.

-

Vortex mix for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.[3][4]

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and NMA-d6.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for quantitative analysis using LC-MS/MS with an internal standard.

Application in NMR Spectroscopy for Studying Peptide and Protein Solvation

N-methylacetamide is widely used as a simple model for the peptide bond in biophysical studies.[6] Deuterated NMA, including NMA-d6, is particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the hydration and dynamics of peptides and proteins. By selectively introducing deuterium, researchers can simplify complex proton NMR spectra and use techniques like Nuclear Overhauser Effect (NOE) spectroscopy to study the interactions between the peptide backbone and surrounding water molecules.[7]

Experimental Protocol: Probing Peptide Bond Hydration using 2D NOESY

This protocol outlines a generalized approach for using deuterated N-methylacetamide to study its hydration in a solvent mixture using 2D NOESY NMR spectroscopy.

1. Sample Preparation:

-

Prepare a solution of NMA-d6 in a solvent mixture of interest (e.g., H₂O/D₂O or a mixture with an organic solvent). The concentration should be optimized for NMR sensitivity, typically in the millimolar range.

-

Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

-

Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer.

-

Key parameters to optimize include:

-

Mixing time (τm): A series of NOESY experiments with varying mixing times (e.g., 50 ms to 500 ms) should be recorded to build up the NOE cross-peaks and to distinguish between direct and spin-diffusion effects.

-

Recycle delay (d1): Should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

-

Solvent suppression: A suitable solvent suppression technique (e.g., presaturation or WATERGATE) should be employed to suppress the strong water signal.

-

3. Data Processing and Analysis:

-

Process the 2D NOESY data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify and integrate the volumes of the cross-peaks between the N-H proton of NMA-d6 and the water protons.

-

The presence and intensity of these cross-peaks provide direct evidence of the proximity of water molecules to the amide proton, thus revealing details about the hydration shell around the peptide bond model. The build-up rate of the NOE is related to the distance between the interacting protons.

Logical Relationship: Studying Peptide Solvation with NMA-d6

Caption: Logical relationship of using NMA-d6 in NMR to study protein solvation.

Use as a Tracer in In Vitro Drug Metabolism Studies

Deuterated compounds are valuable tools in drug metabolism research to trace the metabolic fate of a parent drug. By introducing a stable isotope label, the metabolites derived from the drug can be distinguished from endogenous compounds in the biological matrix. NMA-d6 can be used as a tracer to study the metabolism of drugs containing an N-methylacetamide moiety.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a general procedure for assessing the metabolic stability of a compound using human liver microsomes, where NMA-d6 could be used as a tracer.

1. Reagents and Solutions:

-

Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Test compound (e.g., a drug containing an N-methylacetamide group) and its deuterated analogue (NMA-d6 containing drug).

-

Quenching solution (e.g., cold acetonitrile containing an internal standard for analytical quantification).

2. Incubation Procedure:

-

Pre-warm the HLM and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (or its deuterated tracer).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold acetonitrile quenching solution.

3. Sample Analysis:

-

Vortex and centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

-

The use of the deuterated tracer allows for the unambiguous identification of metabolites, as they will exhibit a characteristic mass shift corresponding to the number of deuterium atoms.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of metabolism (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.